Scopolamine N-oxide hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of Scopolamine N-oxide hydrobromide involves the oxidation of scopolamine with hydrogen peroxide in ethanol, where the N-methyl group is axial and the amine oxide function is equatorial. This process preferentially takes an equatorial course, similar to other quaternization reactions (Huber, Fodor, & Mandava, 1971).
Molecular Structure Analysis
The molecular structure of Scopolamine N-oxide hydrobromide has been determined through X-ray crystallography, revealing an axial N-methyl group and an equatorial amine oxide function. The absolute configuration of the tropic acid residue was found to be S, aligning with chemical correlation experiments (Huber, Fodor, & Mandava, 1971).
Chemical Reactions and Properties
Scopolamine N-oxide hydrobromide undergoes specific chemical reactions characteristic of its structure, particularly due to the presence of the N-oxide and bromide groups. The compound's reactivity has been explored through various analyses, including its interaction with different chemical agents and conditions, showcasing its stability and reactivity under defined environments.
Physical Properties Analysis
The physical properties of Scopolamine N-oxide hydrobromide, such as crystallinity, hygroscopicity, and solubility, have been extensively studied. The compound typically appears as a white crystalline powder, slightly efflorescent in dry air, and demonstrates specific solubility characteristics in water and ethanol, providing insights into its potential applications and handling requirements (Muhtadi & Hassan, 1990).
Scientific Research Applications
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Pharmaceutical Applications
- Scopolamine is used as a pharmaceutical active substance in the treatment of postoperative nausea and vomiting, motion sickness, and gastrointestinal, renal, and biliary spasms .
- It acts as a competitive antagonist at muscarinic acetylcholine receptors and thereby exhibits a parasympatholytic effect .
- It is a more powerful mydriatic and suppressant of salivation than hyoscyamine, shows weaker spasmolytic effects, and possesses central depressing effects already at low therapeutic doses .
- It is also used as a substrate for semisynthetic drugs like tiotropium bromide or scopolamine-N-butyl bromide .
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Memory Deficit Research
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Crystallization Research
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Treatment of Death Rattle in Terminal Care
- Scopolamine is used in terminal care for the treatment of death rattle .
- Terminal patients who developed death rattle were randomly assigned 0.5 mg atropine, 20 mg hyoscine butylbromide, or 0.25 mg scopolamine .
- Each treatment was initiated with a subcutaneous bolus, which was followed by continuous administration of the same drug .
- The intensity of death rattle and side effects were prospectively scored at different time points .
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Preoperative Medication
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Treatment of Clozapine-Induced Hypersalivation
- Scopolamine is being investigated for its potential use in treating clozapine-induced hypersalivation .
- Clozapine is an antipsychotic medication that can cause excessive salivation as a side effect .
- The specific methods of application and results of this potential use are not detailed in the source .
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Antiviral, Antibacterial, and Antifungal Activities
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Psychoactive Drug
- Scopolamine is also the main active component produced by certain plants of the nightshade family, which historically have been used as psychoactive drugs .
- These plants have been used due to their antimuscarinic-induced hallucinogenic effects in higher doses .
- In these contexts, its mind-altering effects have been utilized for recreational and occult purposes .
Future Directions
: Structure analysis of (-) scopolamine N-oxide (1) hydrobromide monohydrate by X-ray crystallography. Canadian Journal of Chemistry, 49, 3258 (1971). Link : Sigma-Aldrich. (−)Scopolamine N-oxide hydrobromide. Link : Sigma-Aldrich. Scopolamine N-oxide hydrobromide phyproof® Reference Substance. Link : NIST Chemistry WebBook. Scopolamine, n-oxide, hydrobromide. Link
properties
IUPAC Name |
[(1R,2R,4S,5S)-9-methyl-9-oxido-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5.BrH/c1-18(21)13-7-11(8-14(18)16-15(13)23-16)22-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12-,13-,14+,15-,16+,18?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNNYKWRWHQLCR-RDYQINQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)[O-].Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045101 | |
Record name | Scopolamine N-oxide hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Sol in water about 10 g/100 ml; slightly sol in alc, acetone | |
Record name | AMINOXYSCOPOLAMINE HYDROBROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6105 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
MAJOR ACTION OF ANTIMUSCARINIC AGENTS IS COMPETITIVE ANTAGONISM OF ACTIONS OF ACETYLCHOLINE & OTHER MUSCARINIC AGONISTS. /ANTIMUSCARINIC AGENTS/ | |
Record name | AMINOXYSCOPOLAMINE HYDROBROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6105 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Scopolamine N-oxide hydrobromide | |
Color/Form |
Prisms from water | |
CAS RN |
6106-81-6 | |
Record name | Aminoxyscopolamine hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (1.alpha.,2.beta.,4.beta.,5.alpha.,7.beta.)-9-methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide (1:1), (.alpha.S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Scopolamine N-oxide hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [7(S)-(1α,2β,4β,5α,7β)]-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl (hydroxymethyl)phenylacetate N-oxide hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.515 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SCOPOLAMINE N-OXIDE HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E0GR5N4K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | AMINOXYSCOPOLAMINE HYDROBROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6105 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
135-138 °C | |
Record name | AMINOXYSCOPOLAMINE HYDROBROMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6105 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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